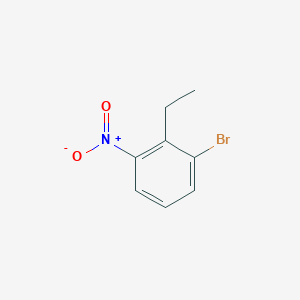![molecular formula C14H7NO2 B12522660 3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
3-Carbonitril-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbonitril-6H-benzo[c]chromen-6-one: is a heterocyclic compound that belongs to the class of benzochromenes This compound is characterized by its fused benzene and chromene rings, with a nitrile group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbonitril-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method is the Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate. This method yields the final product in good yields, up to 94% over two steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of metal-free catalysts and environmentally friendly solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Carbonitril-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzochromenes.
Scientific Research Applications
3-Carbonitril-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Carbonitril-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as phosphodiesterases, which play a role in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
3-Carbonitril-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
6H-benzo[c]chromen-6-one: Lacks the nitrile group, which affects its reactivity and biological activity.
3,4-Benzocoumarin: Has a different substitution pattern on the benzene ring, leading to variations in its chemical properties and applications.
The presence of the nitrile group in this compound makes it unique, as it enhances the compound’s reactivity and potential for further functionalization.
Properties
Molecular Formula |
C14H7NO2 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
6-oxobenzo[c]chromene-3-carbonitrile |
InChI |
InChI=1S/C14H7NO2/c15-8-9-5-6-11-10-3-1-2-4-12(10)14(16)17-13(11)7-9/h1-7H |
InChI Key |
NUGAODPNQXUOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C#N)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)

![1-[3-(4-Fluorophenyl)-2-methylprop-2-en-1-yl]piperazine](/img/structure/B12522623.png)

![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)



